molecular formula C8H5BrFN3S B2732721 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-49-9

5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2732721
CAS No.: 299441-49-9
M. Wt: 274.11
InChI Key: UMCVQDXJMQLZEJ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of both bromine and fluorine atoms enhances its biological activity and selectivity .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique electronic properties make it suitable for applications in electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromo-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: The formation of the thiadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: Oxidized forms of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
  • 5-Bromo-2-fluorobenzaldehyde
  • 5-Bromo-2-fluoroacetophenone

Uniqueness

What sets 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine apart from similar compounds is its thiadiazole ring, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCVQDXJMQLZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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